molecular formula C11H10N2O2 B13145954 N-(5-Phenyloxazol-2-yl)acetamide

N-(5-Phenyloxazol-2-yl)acetamide

Cat. No.: B13145954
M. Wt: 202.21 g/mol
InChI Key: YDDRGLQSEQQOGW-UHFFFAOYSA-N
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Description

N-(5-Phenyloxazol-2-yl)acetamide is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 5-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Phenyloxazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with acetic anhydride to form 2-acetamidophenol, which is then cyclized with phenyl isocyanate to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-(5-Phenyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazole derivatives, amine derivatives, and various functionalized oxazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Phenyloxazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • N-(4-Phenyloxazol-2-yl)acetamide
  • N-(5-Phenylthiazol-2-yl)acetamide
  • N-(5-Phenylimidazol-2-yl)acetamide

Comparison: N-(5-Phenyloxazol-2-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-(5-phenyl-1,3-oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)13-11-12-7-10(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDRGLQSEQQOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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